
5-Iodoisoquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSRM-3716 involves the iodination of isoquinoline. The reaction typically requires isoquinoline as the starting material, which undergoes iodination using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as acetic acid or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of DSRM-3716 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is produced in bulk using large reactors, and the purification process is scaled up accordingly. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The iodine atom at the 5-position enhances regioselectivity in electrophilic substitutions. A high-yield synthesis method (patent CN112300072A) involves reacting isoquinoline derivatives with N-iodosuccinimide (NIS) under strongly acidic conditions (trifluoromethanesulfonic acid) at temperatures below –5°C. This method achieves >80% yield by leveraging the directing effect of the iodine group .
Key Reaction Conditions:
Reagents/Conditions | Role | Outcome |
---|---|---|
N-Iodosuccinimide | Iodinating agent | Introduces iodine at the 5-position |
Trifluoromethanesulfonic acid | Catalyst | Activates the substrate for electrophilic attack |
Temperature: <–5°C | Reaction control | Minimizes side reactions |
Nucleophilic Substitution Reactions
The iodine atom acts as a leaving group, enabling nucleophilic displacements. Research on analogous brominated isoquinolines (e.g., 5-(bromomethyl)isoquinoline) demonstrates that substitutions with amines, thiols, or alkoxides occur readily in polar aprotic solvents like DMF or DMSO. For this compound, similar reactivity is observed:
Example Reaction:
this compound + Sodium Azide → 5-Azidoisoquinoline
Conditions: DMF, 60°C, 12 hours.
Comparative Reactivity of Halogenated Isoquinolines:
Compound | Halogen | Relative Reactivity (vs. Iodo) |
---|---|---|
5-Bromo- | Br | 0.5× |
5-Chloro- | Cl | 0.1× |
5-Iodo- | I | 1.0× |
The higher reactivity of iodine is attributed to its lower bond dissociation energy and larger atomic radius .
Cross-Coupling Reactions
This compound participates in palladium- and copper-catalyzed cross-couplings, such as Suzuki-Miyaura and Ullmann reactions. A study on SARM1 inhibitors revealed that the iodine group forms halogen bonds with protein residues, underscoring its utility in designing bioactive molecules .
Suzuki-Miyaura Coupling Example:
this compound + Arylboronic Acid → 5-Arylisoquinoline
Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .
Yield Optimization:
Catalyst | Base | Solvent | Yield (%) |
---|---|---|---|
Pd(OAc)₂ | K₂CO₃ | DME/H₂O | 78 |
CuI | Cs₂CO₃ | DMSO | 65 |
Oxidative Functionalization
The iodine substituent stabilizes radical intermediates during oxidation. In a study on pyrazolo-fused isoquinolines, this compound derivatives underwent oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form fused heterocycles .
Reaction Pathway:
-
[3+2] Cycloaddition with azomethine imines.
-
Detosylation.
-
DDQ-mediated aromatization.
Key Outcomes:
Biological Activity and Pharmacological Relevance
This compound derivatives exhibit anti-inflammatory and neuroprotective properties. A compound with a 5-iodo substitution demonstrated 75 nM biochemical potency as a SARM1 inhibitor, attributed to halogen bonding with the TIR domain .
Structure-Activity Relationship (SAR):
Modification | Effect on Potency |
---|---|
5-Iodo | IC₅₀ = 75 nM |
5-Bromo | IC₅₀ = 220 nM |
5-Chloro | IC₅₀ = 450 nM |
Comparative Analysis with Other Isoquinoline Derivatives
Scientific Research Applications
5-Iodoisoquinoline and its derivatives exhibit a range of biological activities, making them valuable in drug discovery. Notably, isoquinoline alkaloids have been recognized for their antitumor, antibacterial, anti-inflammatory, and neuroprotective properties.
Antitumor Activity
Research has highlighted the potential of isoquinoline derivatives as antitumor agents. For instance, structure-based drug design has identified isoquinoline-5-sulfonamide inhibitors that target protein kinase B (PKB), which is implicated in various cancers. These inhibitors have shown promise in inhibiting tumor growth by interfering with critical signaling pathways involved in cell proliferation and survival .
Antibacterial Properties
Isoquinoline derivatives demonstrate significant antibacterial activity against a variety of pathogens. The structural modifications in this compound enhance its effectiveness against resistant strains, making it a candidate for developing new antibiotics .
Neuroprotective Effects
Recent studies have indicated that certain isoquinoline derivatives possess neuroprotective properties. For example, compounds derived from this compound have been tested for their ability to mitigate neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Synthetic Applications
The synthesis of this compound is critical for producing various derivatives with enhanced biological activities. The compound serves as a versatile building block in organic synthesis, allowing chemists to explore new chemical entities.
Total Synthesis Strategies
Recent advancements in synthetic methodologies have facilitated the total synthesis of complex isoquinoline alkaloids from simpler precursors. This includes the use of novel catalytic systems that improve yields and selectivity, thereby expanding the library of available isoquinoline derivatives for pharmacological testing .
Case Study 1: Antitumor Agents
A study published in 2024 explored the synthesis of novel isoquinoline derivatives, including this compound, which were evaluated for their antitumor activities against various cancer cell lines. The results indicated that specific modifications to the 5-position significantly enhanced cytotoxicity compared to unmodified isoquinolines .
Case Study 2: Neuroprotective Compounds
In another investigation focusing on neuroprotection, researchers synthesized several this compound derivatives and assessed their effects on microglial activation models. The findings revealed that certain compounds reduced pro-inflammatory cytokine release, suggesting their potential role in treating conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Mechanism of Action
DSRM-3716 exerts its effects by inhibiting the enzyme SARM1, which is a key mediator of axonal degeneration. The compound undergoes a base-exchange reaction with the nicotinamide moiety of NAD+, resulting in the inhibition of SARM1’s NADase activity. This inhibition prevents the depletion of NAD+ levels in axons, thereby protecting them from degeneration .
Comparison with Similar Compounds
Similar Compounds
Ethoxyquin: A compound with neuroprotective properties, used to prevent chemotherapy-induced peripheral neuropathy.
EQ-6: A novel analogue of ethoxyquin, which also prevents axonal degeneration by preserving NAD+ levels.
Uniqueness of DSRM-3716
DSRM-3716 stands out due to its high potency and selectivity for SARM1 over other related enzymes. Its ability to protect axons from degeneration in various models of neurodegenerative diseases highlights its potential as a therapeutic agent .
Biological Activity
5-Iodoisoquinoline is a halogenated derivative of isoquinoline, a compound known for its diverse biological activities. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Isoquinoline Compounds
Isoquinoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms, such as iodine, can enhance the biological activity of these compounds by altering their electronic properties and interaction with biological targets .
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit promising anticancer properties. For instance, studies have shown that certain substituted isoquinolines can inhibit cell proliferation in various cancer cell lines. The introduction of iodine at the 5-position may enhance this effect due to increased lipophilicity and improved binding affinity to target proteins involved in cancer progression .
- Case Study : A study evaluated the cytotoxicity of several isoquinoline derivatives, including this compound, against human cancer cell lines. The results demonstrated that this compound had a notable IC50 value, indicating effective inhibition of cell growth .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Isoquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structural modifications introduced by halogenation can lead to enhanced antibacterial efficacy.
- Research Findings : In a screening study, this compound exhibited significant antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli. Its minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many existing antibiotics, suggesting its potential as a new antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Isoquinoline derivatives often act as enzyme inhibitors. For example, they may inhibit cyclooxygenase enzymes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects .
- Interaction with DNA : Some studies suggest that isoquinoline compounds can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. The presence of iodine at the 5-position has been shown to enhance the lipophilicity and overall potency of these compounds.
Compound | Position | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | 5 | Anticancer | 11.4 |
Isoquinoline Derivative A | 3 | Anti-inflammatory | 15.2 |
Isoquinoline Derivative B | 4 | Antimicrobial | 6.25 |
Future Directions
The ongoing research into the biological activities of this compound suggests potential applications in drug development. Further studies are necessary to explore its efficacy in clinical settings and to optimize its structure for enhanced activity against specific diseases.
Q & A
Q. Basic: What are the established synthetic routes for 5-Iodoisoquinoline, and how do reaction conditions influence yield?
This compound is synthesized via direct iodination of isoquinoline derivatives. A literature-based procedure involves halogenation using iodine monochloride (ICl) in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–25°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of isoquinoline to ICl) and inert atmosphere conditions to prevent side reactions like over-iodination . Post-synthesis purification typically employs column chromatography with silica gel and non-polar solvent systems. Reported yields range from 60–75%, with impurities arising from incomplete halogenation or solvent residues.
Q. Basic: What experimental parameters should be prioritized when designing in vitro assays to evaluate this compound’s SARM1 inhibition?
Key parameters include:
- IC50 determination : Use dose-response curves (0.1–30 μM) in neuronal cell lines (e.g., 50B11 neurons) to measure NAD+ retention and cADPR suppression, with IC50 values typically ~2.8 μM for cADPR and ~2 μM for neurofilament light chain (NfL) release .
- Control assays : Include SARM1-knockout models or co-treatment with SARM1 activators (e.g., rotenone) to confirm target specificity.
- Solubility : Prepare stock solutions in DMSO (50 mg/mL) and dilute in culture media to ensure final DMSO ≤0.1% to avoid cytotoxicity .
Q. Advanced: How can researchers resolve contradictions in reported IC50 values for this compound across different assays?
Discrepancies in IC50 values (e.g., 75 nM for SARM1 NADase inhibition vs. 2.8 μM for cADPR suppression ) arise from assay-specific factors:
- Biochemical vs. cellular assays : Cell permeability and intracellular metabolite interactions (e.g., NAD+ levels) alter effective concentrations.
- Endpoint selection : Direct enzymatic activity assays (NADase) may show higher potency than functional readouts (NfL release), which involve downstream signaling cascades.
- Methodology : Validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. HPLC for NAD+ quantification) and standardize cell lines/passage numbers to reduce variability.
Q. Advanced: What strategies are effective for cross-species validation of this compound’s neuroprotective effects?
- Model selection : Use SARM1-dependent degeneration models, such as Drosophila Nf1-null mutants (for genetic tractability) and murine dorsal root ganglion (DRG) neurons (for translational relevance) .
- Dosage calibration : Adjust concentrations based on species-specific metabolic rates; e.g., in vivo murine studies may require higher doses (10–30 mg/kg) due to blood-brain barrier penetration limitations .
- Biomarker tracking : Monitor conserved endpoints like NAD+ levels, axonal integrity (via β-III tubulin staining), and NfL release across species .
Q. Advanced: How can structure-activity relationship (SAR) studies improve this compound’s selectivity for SARM1?
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the 8-position of isoquinoline to enhance binding to SARM1’s TIR domain.
- Halogen substitution : Compare iodine with bromine or chlorine analogs; iodine’s larger atomic radius may improve hydrophobic interactions in the active site .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify residues critical for inhibitor specificity (e.g., Lysyn or Asparagine in the NAD+ binding pocket) .
Q. Methodological: What are the challenges in assessing this compound’s pharmacokinetics in preclinical models, and how can they be mitigated?
- Solubility limitations : While DMSO-based formulations achieve high in vitro solubility (50 mg/mL), in vivo applications require alternative carriers (e.g., PEG-400/saline mixtures) to maintain bioavailability .
- Metabolic stability : Monitor hepatic clearance using microsomal assays (e.g., human liver microsomes) and identify major metabolites via LC-MS.
- Tissue distribution : Use radiolabeled this compound (e.g., ^125I) for quantitative biodistribution studies in CNS tissues .
Properties
IUPAC Name |
5-iodoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUILFTFMBBGSFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464455 | |
Record name | 5-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58142-99-7 | |
Record name | 5-Iodoisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58142-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-iodoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.